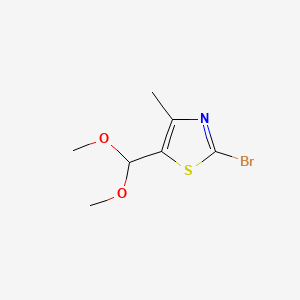
2-Bromo-5-(dimethoxymethyl)-4-methylthiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5-(dimethoxymethyl)-4-methyl-1,3-thiazole is a heterocyclic compound that contains a thiazole ring substituted with a bromine atom, a dimethoxymethyl group, and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-5-(dimethoxymethyl)-4-methyl-1,3-thiazole typically involves the bromination of a precursor thiazole compound. One common method includes the reaction of 4-methyl-1,3-thiazole with bromine in the presence of a suitable solvent, such as acetic acid, to yield the desired brominated product. The dimethoxymethyl group can be introduced through a subsequent reaction with dimethoxymethane under acidic conditions.
Industrial Production Methods: Industrial production of 2-bromo-5-(dimethoxymethyl)-4-methyl-1,3-thiazole may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction efficiency.
Types of Reactions:
Substitution Reactions: The bromine atom in 2-bromo-5-(dimethoxymethyl)-4-methyl-1,3-thiazole can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form new thiazole derivatives.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to yield different thiazole derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Hydrogen peroxide in aqueous or organic solvents, often under acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Major Products:
- Substituted thiazoles with various functional groups depending on the nucleophile used.
- Oxidized thiazole derivatives with additional oxygen-containing functional groups.
- Reduced thiazole derivatives with modified substituents.
Applications De Recherche Scientifique
2-Bromo-5-(dimethoxymethyl)-4-methyl-1,3-thiazole has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting microbial infections or cancer.
Material Science: Utilized in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: Employed in studies to understand the interaction of thiazole derivatives with biological macromolecules such as proteins and nucleic acids.
Mécanisme D'action
The mechanism of action of 2-bromo-5-(dimethoxymethyl)-4-methyl-1,3-thiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the dimethoxymethyl group can influence the compound’s binding affinity and specificity towards these targets. The thiazole ring can participate in π-π stacking interactions and hydrogen bonding, further stabilizing the compound’s interaction with its target.
Comparaison Avec Des Composés Similaires
5-Bromo-2-(dimethoxymethyl)pyridine: Similar in structure but with a pyridine ring instead of a thiazole ring.
2-Bromo-5-methylpyridine: Lacks the dimethoxymethyl group but shares the bromine and methyl substituents.
5-Bromo-2-iodopyrimidine: Contains both bromine and iodine substituents on a pyrimidine ring.
Uniqueness: 2-Bromo-5-(dimethoxymethyl)-4-methyl-1,3-thiazole is unique due to the presence of the thiazole ring, which imparts distinct electronic and steric properties compared to pyridine or pyrimidine analogs. The combination of the bromine atom and the dimethoxymethyl group further enhances its reactivity and potential for diverse chemical transformations.
Propriétés
Formule moléculaire |
C7H10BrNO2S |
|---|---|
Poids moléculaire |
252.13 g/mol |
Nom IUPAC |
2-bromo-5-(dimethoxymethyl)-4-methyl-1,3-thiazole |
InChI |
InChI=1S/C7H10BrNO2S/c1-4-5(6(10-2)11-3)12-7(8)9-4/h6H,1-3H3 |
Clé InChI |
SFKUVVWNUNOARW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC(=N1)Br)C(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B12462178.png)
![N-{5-amino-2-[(E)-phenyldiazenyl]phenyl}acetamide](/img/structure/B12462185.png)
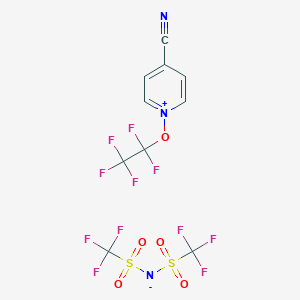
![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-5-oxopentanoate](/img/structure/B12462197.png)



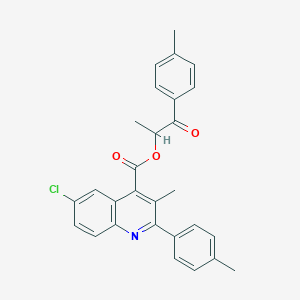
![3,4,5-triethoxy-N-[(pyridin-3-ylmethyl)carbamothioyl]benzamide](/img/structure/B12462229.png)
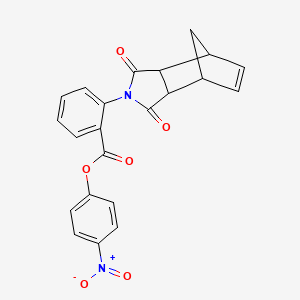
![2-(3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methylhept-5-enoic acid](/img/structure/B12462238.png)
![2-(4-methyl-3-nitrophenyl)-2-oxoethyl 2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-6-methylquinoline-4-carboxylate](/img/structure/B12462242.png)
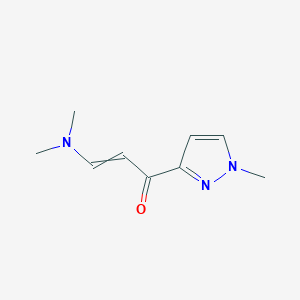
![Methyl 4-ethyl-5-methyl-2-{[phenyl(phenylsulfanyl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B12462257.png)
